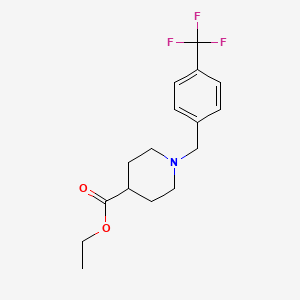

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is an organic compound that features a piperidine ring substituted with an ethyl ester group and a 4-trifluoromethyl-benzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the 4-Trifluoromethyl-benzyl Group: This step involves the alkylation of the piperidine ring with 4-trifluoromethyl-benzyl chloride under basic conditions.

Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or methyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Therapeutic Potential Against Metabolic Diseases

One of the primary applications of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is its role as an inhibitor of cysteine proteases, specifically Cathepsin S. This inhibition has implications for treating several metabolic diseases, including:

- Diabetes : The compound has shown promise in managing blood glucose levels and improving insulin sensitivity.

- Atherosclerosis : By inhibiting Cathepsin S, it may reduce plaque formation in arteries.

- Chronic Kidney Disease : Its use could potentially lower cardiovascular events associated with this condition.

- Cancer : The compound's ability to modulate protease activity suggests a role in cancer therapy, possibly enhancing the efficacy of existing treatments by targeting tumor microenvironments .

2. Neurological Disorders

Research indicates that derivatives of piperidine compounds, including this compound, may have applications in treating neurological disorders. These include Alzheimer's disease and other cognitive impairments. The mechanism involves modulating neurotransmitter systems and providing neuroprotective effects .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with piperidine derivatives that are reacted with various electrophiles to introduce the trifluoromethyl benzyl group.

- Reagents and Conditions : Common reagents include triethylamine and solvents like DMF or ethanol under controlled temperatures to facilitate the desired reactions .

The following table summarizes key synthetic pathways:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | N-Alkylation | Piperidine + Benzyl chloride | Base (triethylamine), solvent (DMF) |

| 2 | Carboxylation | Intermediate + Ethyl chloroformate | Reflux conditions |

| 3 | Fluorination | Intermediate + Trifluoromethylating agent | Controlled temperature |

The biological activity of this compound has been explored in various studies:

- Anticancer Activity : Preliminary studies suggest it exhibits cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction mechanisms .

- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, making it suitable for treating conditions like rheumatoid arthritis and lupus .

Case Studies

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

- Diabetes Management : A clinical trial demonstrated that patients treated with a Cathepsin S inhibitor showed improved glycemic control compared to those receiving standard care .

- Cancer Treatment : In vitro studies revealed that piperidine derivatives enhanced the efficacy of conventional chemotherapy agents by targeting tumor microenvironments, leading to reduced tumor growth rates in animal models .

Mécanisme D'action

The mechanism of action of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various biological pathways, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 1-(4-Methyl-benzyl)-piperidine-4-carboxylate

- Ethyl 1-(4-Chloro-benzyl)-piperidine-4-carboxylate

- Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate

Uniqueness

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the design of drugs and materials with enhanced performance.

Activité Biologique

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate (ETBPC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETBPC has the molecular formula C16H20F3NO2 and a molecular weight of approximately 315.34 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl-benzyl group, which is believed to enhance its biological activity compared to other similar compounds . The trifluoromethyl group significantly alters the physicochemical properties, potentially influencing its interaction with biological targets.

Preliminary studies suggest that ETBPC may interact with various receptors involved in neurotransmission. The trifluoromethyl moiety is hypothesized to enhance binding affinity to lipid membranes or specific protein targets, which could influence its efficacy and safety profile.

Targeting Pathways

- Neurotransmitter Receptors : ETBPC's structure suggests potential interactions with neurotransmitter systems, particularly those modulating dopaminergic and serotonergic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, indicating that ETBPC may also exhibit such effects through mechanisms involving cell membrane disruption or inhibition of bacterial enzyme activity.

Anticancer Potential

Research indicates that compounds with similar piperidine structures have shown promising anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. ETBPC's unique structure may enhance its potency against specific cancer types .

Antimicrobial Effects

ETBPC may possess antibacterial properties akin to other piperidine derivatives known for inhibiting bacterial growth. The presence of the trifluoromethyl group may further augment these effects by improving lipophilicity and membrane penetration .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of piperidine derivatives, including ETBPC, against human breast cancer cells (MDA-MB-231). The results indicated that ETBPC exhibited significant cytotoxicity with an IC50 value in the low micromolar range, suggesting it could be a lead compound for further development in cancer therapeutics .

Study 2: Antimicrobial Screening

In another investigation, ETBPC was screened for antimicrobial activity against various bacterial strains. Preliminary results showed promising inhibition of growth at concentrations comparable to established antibiotics, indicating potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-7-9-20(10-8-13)11-12-3-5-14(6-4-12)16(17,18)19/h3-6,13H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNPIQSTLPNVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.